Thiamine Disulfide Hydrate

Overview

Description

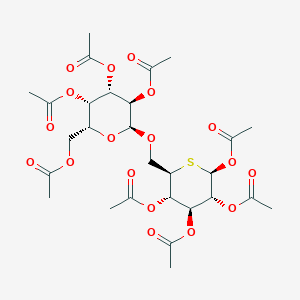

Thiamine Disulfide Hydrate is a useful research compound. Its molecular formula is C24H36N8O5S2 and its molecular weight is 580.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thiamine Disulfide Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiamine Disulfide Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiamine Tetrahydrofurfuryl Disulfide (TTFD) as a Therapeutic Agent : TTFD, a synthetic form of Thiamine Disulfide, has been studied for its more potent metabolic effects compared to thiamine. It's used in treating various human diseases (Lonsdale, 2004).

Inhibitor of HIV Production : Thiamine disulfide has shown significant potential as an anti-HIV drug by inhibiting HIV-1 Tat activity and production of progeny HIV-1 (Shoji et al., 1994).

Formation of Phosphorylated Thiamine in the Heart : Thiamine disulfide derivatives have been found to quickly transfer into heart muscle cells and convert into thiamine phosphates, possibly playing a role in heart contraction processes (Iida, 1966).

Conversion in the Intestine : Thiamine Propyl Disulfide converts to free thiamine in the intestinal mucosal solution, indicating a potential for gastrointestinal absorption of thiamine (Nogami et al., 1969).

Brain Targeted Delivery : Studies have been conducted on synthesizing thiamine disulfides as carriers for targeted drug delivery to the brain (Yong, 2012).

Role in 4-Thiouridine Generation in tRNA : The enzyme ThiI, related to thiamine and 4-thiouridine biosynthesis in tRNA, suggests an involvement of thiamine disulfide in these biological processes (Mueller et al., 2001).

Treatment of Autism Spectrum Children : Thiamine Tetrahydrofurfuryl Disulfide (TTFD) has been investigated for its potential clinical effects on autistic children, showing some beneficial results (Lonsdale et al., 2002).

Antioxidant Properties : Thiamine has been shown to inhibit lipid peroxidation and free radical oxidation, with thiamine disulfide being one of its oxidized forms involved in these processes (Lukienko et al., 2000).

Percutaneous Absorption for Transdermal Delivery : The in vitro percutaneous transport of Thiamine Disulfide from propylene glycol through rat skin has been studied, showing potential for developing transdermal thiamine delivery systems (Komata et al., 1992).

UV Radiation Effect : Thiamine disulfide derivatives are being considered as a class of anti-cataract drugs and for reducing the toxic effect of UV radiation on the human retina (Aheika et al., 2021).

properties

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N8O4S2.H2O/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);1H2/b21-15+,22-16+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNDZWAQLARMLH-HYOXNGFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(/C(=C(/SS/C(=C(/N(C=O)CC2=CN=C(N=C2N)C)\C)/CCO)\CCO)/C)C=O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N8O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile](/img/structure/B8003529.png)

![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B8003559.png)

![3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B8003614.png)